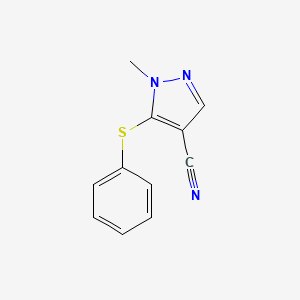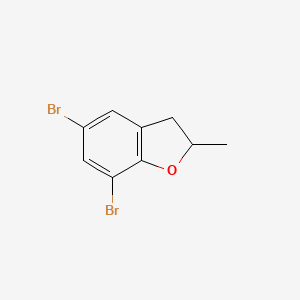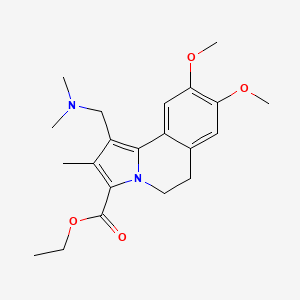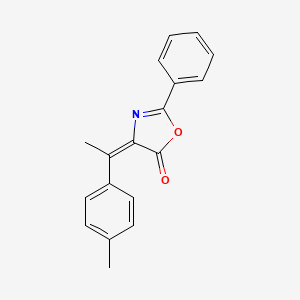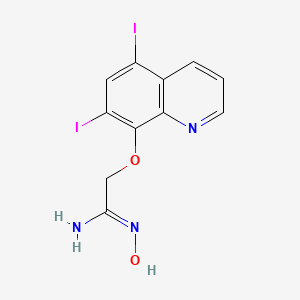
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a complex organic compound that features a quinoline core substituted with iodine atoms at positions 5 and 7, and an oxy group at position 8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the iodination of 8-hydroxyquinoline followed by subsequent functionalization. One common method involves the reaction of 8-hydroxyquinoline with iodine and sodium periodate in an acetic acid medium . The resulting 5,7-diiodo-8-hydroxyquinoline is then reacted with N-hydroxyacetimidamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the quinoline core play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Diiodo-8-hydroxyquinoline: Shares the quinoline core and iodine substitutions but lacks the N-hydroxyacetimidamide group.
8-Hydroxyquinoline: The parent compound without iodine substitutions or additional functional groups.
Quinolinyl-pyrazole derivatives: Compounds with similar quinoline cores but different substituents and functional groups.
Uniqueness
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to its specific combination of iodine substitutions and the N-hydroxyacetimidamide group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H9I2N3O2 |
|---|---|
Molekulargewicht |
469.02 g/mol |
IUPAC-Name |
2-(5,7-diiodoquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9I2N3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16) |
InChI-Schlüssel |
CBJUIOPAIDQRKC-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C(C=C2I)I)OC/C(=N/O)/N)N=C1 |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2I)I)OCC(=NO)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


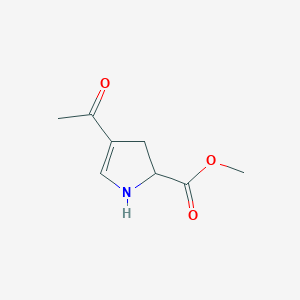
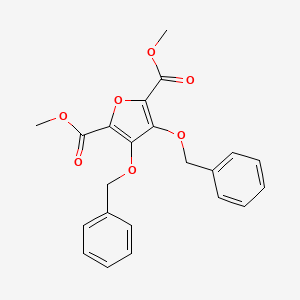

![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
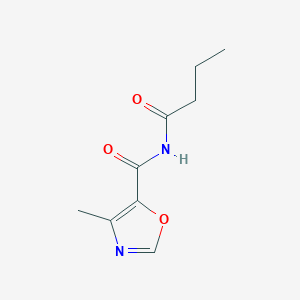
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
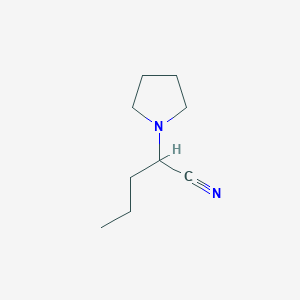
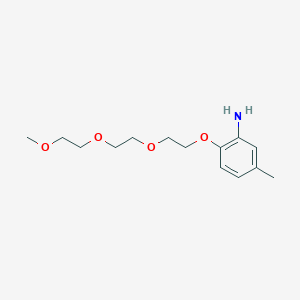
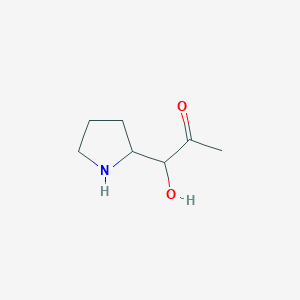
![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
